1-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
This compound is a synthetic heterocyclic molecule featuring a pyrrolidine-2,5-dione core linked via a 2-oxoethyl bridge to an azetidine ring substituted with a 6-methyl-2-oxo-2H-pyran-4-yloxy group. These features suggest applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring multi-point interactions .
Properties
IUPAC Name |
1-[2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-9-4-10(5-15(21)22-9)23-11-6-16(7-11)14(20)8-17-12(18)2-3-13(17)19/h4-5,11H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIIIXFAUCJWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under reflux conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction using a suitable azetidine derivative.
Attachment of the Pyran Moiety: The pyran moiety can be attached through an etherification reaction, where the hydroxyl group of the pyran reacts with a leaving group on the azetidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exhibit significant anticancer properties. For instance, derivatives containing the pyran moiety have shown to induce apoptosis in various cancer cell lines, including T47D cells, with effective concentrations as low as 0.08 µM. This suggests that the compound may also possess similar potential for inducing cancer cell death through mechanisms involving enzyme inhibition and modulation of signaling pathways.
Enzyme Inhibition
The compound's structural characteristics allow it to interact specifically with enzymes involved in critical biochemical pathways. The azetidine ring enhances binding affinity to target enzymes, while the pyran moiety influences the overall interaction profile. Preliminary findings suggest that this compound may act as an enzyme inhibitor, potentially affecting pathways related to cell proliferation and apoptosis .
Synthetic Chemistry Applications
Synthesis Routes
The synthesis of This compound typically involves multi-step procedures. Key steps include:
- Azetidine Ring Formation : Achieved through cyclization reactions using appropriate precursors.
- Pyran Group Attachment : Conducted via esterification or etherification reactions.
- Final Modifications : Involving acylation reactions to form the desired product .
Industrial Production
In industrial settings, production methods are optimized for efficiency and yield. Techniques such as continuous flow synthesis and microwave-assisted reactions are employed to enhance reaction rates and product purity.
Biological Research Applications
Bioactivity Studies
The bioactive properties of this compound have been explored in various studies focusing on its potential therapeutic effects. Research indicates that it may exhibit antimicrobial properties alongside its anticancer activities. For example, derivatives have shown efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 1-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound A : 1-((6-Methoxy-2-oxo-2H-chromen-4-yl)methyl)pyrrolidine-2,5-dione ()
- Core Structure : Shares the pyrrolidine-2,5-dione moiety but links it to a coumarin (chromen-2-one) group via a methylene bridge.
- Key Differences: Heterocycle: Coumarin (aromatic, planar) vs. pyran-2-one (non-aromatic, less planar). Substituent: Methoxy at C6 (electron-donating) vs. methyl at C6 (electron-neutral). Linker: Methylene (-CH₂-) vs. 2-oxoethyl (-CO-CH₂-).
Compound B : N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide derivatives ()
- Core Structure : Pyrrolidine-2,3-dione fused with pyran-2-one.
- Key Differences :
- Dione Position : 2,3-dione vs. 2,5-dione in the target compound.
- Substituents : Aryl groups vs. azetidine.
- Impact : The 2,5-dione configuration in the target compound may alter ring strain and solubility, while the azetidine substituent provides a compact, rigid binding motif compared to bulkier aryl groups .
Physicochemical and Spectroscopic Properties
Biological Activity
The compound 1-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which combines an azetidine ring, a pyrrolidine moiety, and a pyran derivative, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The azetidine and pyrrolidine rings are key structural features that enhance binding affinity and specificity towards target biomolecules.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. For instance, it has shown comparable efficacy to standard antibiotics in inhibiting bacterial growth in vitro .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokine production .
- Cytotoxicity Against Cancer Cells : In cancer research, compounds with similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in certain cancer cells has been documented, suggesting its potential as an anticancer agent .
Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the implications of this compound in therapeutic contexts:
- Case Study on Antimicrobial Efficacy : A study involving the testing of this compound against clinical isolates demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics. This suggests its potential utility in treating resistant bacterial infections.
- Anti-inflammatory Mechanism Exploration : Research has focused on elucidating the mechanism by which the compound exerts its anti-inflammatory effects. Molecular docking studies indicate strong binding interactions with COX enzymes, providing insights into its pharmacological profile .
- Cancer Cell Line Studies : Investigations into the cytotoxic effects on various cancer cell lines revealed that the compound significantly reduces cell viability and promotes apoptosis through mitochondrial pathways .
Q & A
Q. What are the key steps for optimizing the multi-step synthesis of this compound?
The synthesis involves cyclization reactions to construct the pyrrolidine ring and azetidine moiety. Critical steps include:
- Precursor selection : Use 6-methyl-2-oxo-2H-pyran-4-ol as a starting material for the azetidine-oxy group .
- Coupling conditions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the pyrrolidine-2,5-dione and azetidine intermediates .
- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates, followed by recrystallization for final product purity .
Q. Which analytical techniques are essential for structural characterization?
A combination of spectroscopic and chromatographic methods is required:
- IR spectroscopy : Confirm carbonyl groups (e.g., 1700–1750 cm⁻¹ for lactams and diones) .
- NMR : Assign protons on the azetidine (δ 3.5–4.5 ppm) and pyran-4-yloxy groups (δ 6.0–6.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., C16H18N2O6) .
Q. How can solubility be experimentally determined for this compound?
Use shake-flask method :
- Dissolve the compound in a saturated solution across solvents (e.g., DMSO, ethanol, PBS buffer).
- Quantify via HPLC or UV-Vis spectroscopy at λmax ~270 nm (based on pyran-2-one absorbance) .
- If precipitation occurs, employ dynamic light scattering (DLS) to assess aggregation .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during characterization?
If NMR signals overlap (e.g., azetidine vs. pyrrolidine protons):
- Use 2D NMR (COSY, HSQC) to differentiate coupled protons and assign quaternary carbons .
- Cross-validate with X-ray crystallography to confirm stereochemistry and ring conformations .
- Perform variable-temperature NMR to reduce signal broadening caused by restricted rotation in the azetidine ring .
Q. What computational strategies predict biological activity?
Combine docking and QSAR modeling :
- Molecular docking : Simulate binding to targets like GABA receptors (due to structural similarity to pyrrolidine dione derivatives) using AutoDock Vina .
- ADMET prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyran-2-one oxygen) for activity .
Q. How to evaluate compound stability under varying storage conditions?
Design an accelerated stability study :
Q. How to design structure-activity relationship (SAR) studies for analogs?
Focus on modifying substituents:
- Azetidine ring : Replace the 6-methyl-2H-pyran-4-yloxy group with other heterocycles (e.g., thiophene) to assess impact on receptor binding .
- Pyrrolidine dione : Introduce methyl groups at C3/C4 to study steric effects on solubility and potency .
- In vitro assays : Test analogs in enzyme inhibition (e.g., HDACs) or cytotoxicity models (e.g., MTT assay on cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
